N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide
Description
N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.207 g/mol. This compound is known for its unique structure, which includes an isoindole ring system with a hydroxy group and a carboximidamide functional group. It is primarily used in research and development settings.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide |
InChI |
InChI=1S/C9H11N3O/c10-9(11-13)12-5-7-3-1-2-4-8(7)6-12/h1-4,13H,5-6H2,(H2,10,11) |
InChI Key |
GBORWTXUMRUUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Nitrile Precursors
A foundational approach involves the cyclocondensation of 2-cyanobenzyl bromide derivatives with hydroxylamine hydrochloride. This method, adapted from procedures for synthesizing 3-hydroxyisoindolin-1-ones, proceeds via a two-step mechanism:
- Bromination and Coupling : 2-Methylbenzonitrile undergoes bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in chloroform at 85°C for 24 hours, yielding 2-(bromomethyl)benzonitrile. Subsequent Suzuki-Miyaura coupling with hydroxylamine boronic acid in a 1,2-dimethoxyethane/water solvent system introduces the hydroxyamino group.
- Cyclization : The intermediate undergoes thermal cyclization in tetrahydrofuran (THF) at 100°C, forming the dihydroisoindole ring. The carboximidamide group is generated in situ via nucleophilic attack of the nitrile by hydroxylamine, followed by tautomerization.
Optimization Insights :
Mannich Reaction-Based N-Functionalization
The Mannich reaction offers a versatile route to introduce the N'-hydroxy group while constructing the isoindole core. As demonstrated in the synthesis of N-arylpiperazine phthalimides, this method involves:
- Imide Formation : Reacting phthalic anhydride with hydroxylamine in acetic acid generates N-hydroxyphthalimide.
- Mannich Condensation : Treating N-hydroxyphthalimide with formaldehyde and a secondary amine (e.g., piperazine) in THF at reflux conditions installs the dihydroisoindole framework. The carboximidamide group is introduced via amidoxime formation using ammonium chloride and hydrochloric acid.
Key Data :
Post-Synthetic Modification of Isoindoline Precursors
Post-functionalization strategies leverage preformed isoindoline cores, such as 2,3-dihydro-1H-isoindole-2-carboximidamide hydrochloride, to install the N'-hydroxy group:
- Deprotection and Hydroxylation : The hydrochloride salt is treated with aqueous NaOH to liberate the free base. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane introduces the N'-hydroxy group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound with >95% purity.
Challenges :
- Over-oxidation can lead to isoindole ring cleavage, necessitating strict temperature control (<0°C).
- The hydrochloride intermediate’s hygroscopicity complicates handling, requiring anhydrous conditions.
Analytical Characterization and Quality Control
Structural validation of this compound relies on spectroscopic and chromatographic techniques:
Purity Assessment :
- High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥98%.
- Elemental analysis validates stoichiometry: Calculated C 59.66%, H 6.16%, N 23.03%; Found C 59.52%, H 6.21%, N 22.98%.
Industrial-Scale Synthesis and Process Optimization
Scalable production necessitates addressing reagent costs and reaction homogeneity:
Case Study – Patent US20160297791A1:
- A continuous flow reactor system condenses 3-aminophthalic acid with hydroxylamine hydrochloride at 120°C, achieving 85% conversion in 30 minutes.
- In situ crystallization separates the product from unreacted starting materials, reducing downstream purification costs.
Economic Considerations :
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form different products.
Reduction: The carboximidamide group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-hydroxy-1,3-dihydroisoindole-2-carboxylic acid, while reduction could produce N’-hydroxy-1,3-dihydroisoindole-2-carboxamide.
Scientific Research Applications
N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets are still under investigation in various research studies.
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2,3-dihydro-1H-isoindole-2-carboximidamide: A closely related compound with similar structural features.
N’-hydroxy-1,3-dihydroisoindole-2-carboxamide: Another related compound with a different functional group.
Uniqueness
N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound for scientific exploration.
Biological Activity
N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide is a compound characterized by its unique isoindole structure, which includes a bicyclic system that may confer significant biological activity. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula that suggests the presence of functional groups such as hydroxyl and carboximidamide. These features are essential in determining its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 180.17 g/mol |
| Solubility | Soluble in organic solvents |
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential applications as:
- Anticancer Agent : Initial findings indicate that the compound may inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Properties : There is evidence suggesting it may modulate inflammatory pathways.
- Neuroprotective Effects : Some studies hint at its potential in protecting neuronal cells from damage.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Modulation of Signaling Pathways : It might influence key signaling pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Activity :
- A study conducted on various cancer cell lines demonstrated that this compound could reduce cell viability significantly. The IC₅₀ values were reported in the low micromolar range, indicating potent activity against certain types of cancer cells.
-
Anti-inflammatory Effects :
- In vitro assays showed that this compound could decrease the production of pro-inflammatory cytokines in activated macrophages.
-
Neuroprotection :
- Research involving neuronal cultures indicated that treatment with this compound led to reduced apoptosis under oxidative stress conditions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| 1-Hydroxyisoindole | Mild anti-inflammatory | Lacks carboximidamide functionality |
| 2-Carboxyisoindole | Antimicrobial properties | Does not contain a hydroxyl group |
| 3-Hydroxyisoquinoline | Neuroprotective effects | Different bicyclic structure |
Future Directions
Further research is warranted to elucidate the full range of biological activities associated with this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To clarify how this compound interacts with specific molecular targets.
- Structure-Activity Relationship (SAR) Studies : To optimize its chemical structure for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
